methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The structure of the target compound is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino}benzoate: A structurally similar compound with a different substitution pattern on the benzodioxole ring.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another related compound with a quinoline moiety.
Uniqueness
Methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both a benzodioxole ring and a benzoate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-4-2-3-5-14(13)19-17(20)9-7-12-6-8-15-16(10-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
InChI Key |
SERYIYNGCWBJFA-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.